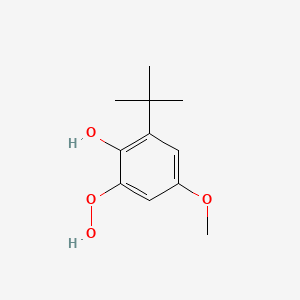
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of a tert-butyl group, a hydroperoxy group, and a methoxy group attached to the benzene ring. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-hydroperoxy-4-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-tert-Butyl-4-methoxyphenol.
Oxidation: The tert-butyl group is oxidized to introduce the hydroperoxy group. This can be achieved using oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes. Continuous flow reactors are often used to ensure consistent product quality and high efficiency. The use of catalysts and advanced purification techniques further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
Oxidation: Formation of more stable oxidized products.
Reduction: Conversion to 2-tert-Butyl-6-hydroxy-4-methoxyphenol.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is utilized in various scientific research fields:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications in preventing oxidative damage in cells.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Wirkmechanismus
The antioxidant activity of 2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The hydroperoxy group plays a crucial role in this process by undergoing homolytic cleavage to generate reactive oxygen species, which can then react with and neutralize free radicals. This compound targets oxidative pathways and helps in maintaining the redox balance within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Lacks the hydroperoxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methoxyphenol: Contains two tert-butyl groups, providing enhanced steric hindrance and stability.
2-tert-Butyl-4-hydroxyanisole: Similar structure but with a hydroxyl group instead of a hydroperoxy group.
Uniqueness
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is unique due to the presence of the hydroperoxy group, which significantly enhances its antioxidant properties compared to its analogs. This makes it particularly valuable in applications where strong antioxidant activity is required.
Eigenschaften
CAS-Nummer |
924276-56-2 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-tert-butyl-6-hydroperoxy-4-methoxyphenol |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)8-5-7(14-4)6-9(15-13)10(8)12/h5-6,12-13H,1-4H3 |
InChI-Schlüssel |
JKHVCEQLDFLRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OC)OO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
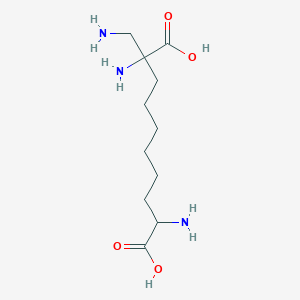
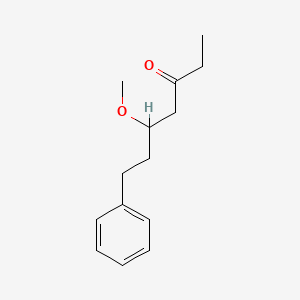
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
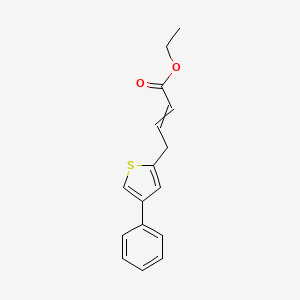
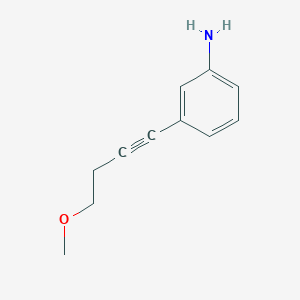
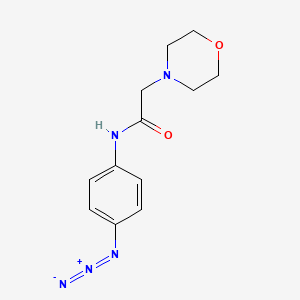
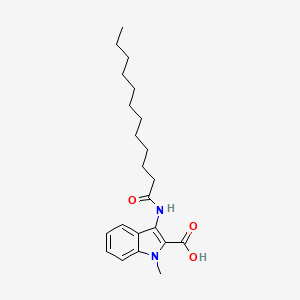
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
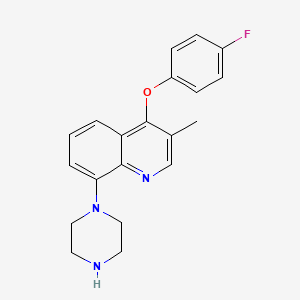
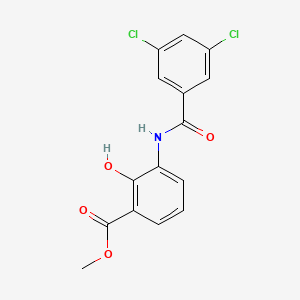
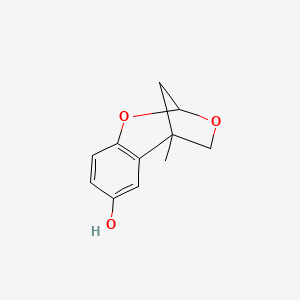
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
